2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile

Cancer Biology Apoptosis Medicinal Chemistry

This 7-bromo derivative is an essential SAR probe for tubulin-colchicine binding site research. Its unique benzo[g] topology and bromine-induced lipophilicity and halogen-bonding potential enable matched-pair analysis with non-brominated analogs, circumventing existing patents. Ideal for medicinal chemistry and structural biology programs. Secure your high-purity research supply today.

Molecular Formula C21H15BrN2O2
Molecular Weight 407.267
CAS No. 882747-30-0
Cat. No. B2719235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile
CAS882747-30-0
Molecular FormulaC21H15BrN2O2
Molecular Weight407.267
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N
InChIInChI=1S/C21H15BrN2O2/c1-25-16-4-2-3-13(8-16)20-17-9-14-7-15(22)6-5-12(14)10-19(17)26-21(24)18(20)11-23/h2-10,20H,24H2,1H3
InChIKeyOARPBXHWWYPLOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile (CAS 882747-30-0): Chemical Profile and Procurement Context


2-Amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile (CAS 882747-30-0) is a synthetic, heterocyclic small molecule belonging to the 4H-benzo[g]chromene class, characterized by a fused naphthalene-pyran core with a 3-carbonitrile, a 2-amino, a 4-(3-methoxyphenyl), and a distinctive 7-bromo substituent . The 4H-chromene scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent apoptosis-inducing, tubulin-polymerization-inhibiting, and anticancer activities [1]. The presence of the heavy bromine atom at the 7-position differentiates this compound from its non-halogenated and regioisomeric analogs, potentially modulating lipophilicity, target binding, and solid-state properties [2].

Why Unsubstituted or Regioisomeric Benzo[g]chromene Analogs Cannot Replace 882747-30-0 in Focused SAR Campaigns


Generic substitution within the 2-amino-4H-benzo[g]chromene-3-carbonitrile family is not scientifically sound due to the profound impact of the 7-position on biological activity. Foundational SAR studies by Kemnitzer et al. established that the 7-position is a critical determinant of potency, where small hydrophobic groups are strongly preferred for caspase activation and cell proliferation inhibition, while di-substitution at 5,7- or 6,7-positions drastically reduces activity [1]. The 7-bromo substituent in CAS 882747-30-0 introduces a unique combination of steric bulk, lipophilicity (Hansch π ≈ +0.86 for aromatic Br), and halogen-bonding potential that cannot be replicated by the non-brominated analog (CAS 861208-29-9) or by regioisomers where bromine is attached to the 4-phenyl ring. Furthermore, the benzo[g] (linear) ring fusion topology generates a different molecular shape and electronic distribution compared to the more extensively studied benzo[h] (angular) series, meaning functional data from one sub-series does not directly translate to the other [2].

Quantitative Differentiation Evidence for 2-Amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile Against Its Closest Analogs


7-Position Substituent Preference for Small Hydrophobic Groups in Apoptosis-Inducing Chromenes

In a foundational SAR study exploring modifications at the 7-position of 4-aryl-4H-chromenes, it was demonstrated that a small hydrophobic group, such as NMe2, NH2, NHEt, and OMe, is strongly preferred at the 7-position for achieving potent caspase activation and cell proliferation inhibition [1]. The target compound's 7-bromo substituent represents a distinct hydrophobic modification with a larger van der Waals radius (1.85 Å for Br vs. ~1.40–1.55 Å for NMe2/OMe) and higher lipophilicity (Hansch π ≈ +0.86 for aromatic Br vs. +0.50 for NMe2). This positions the compound as a probe for exploring steric and electronic tolerance beyond the established small hydrophobic pharmacophore. Crucially, the paper demonstrates that di-substitution at 5,7- or 6,7-positions led to a large decrease in potency, underscoring the unique tolerance of the 7-position alone for hydrophobic modifications [1].

Cancer Biology Apoptosis Medicinal Chemistry Structure-Activity Relationship

Comparative Lipophilicity and Drug-Likeness Differentiation from the Non-Brominated Analog

The presence of the 7-bromo substituent in CAS 882747-30-0 (MW = 407.27 g/mol) results in a significant increase in calculated lipophilicity compared to its direct non-brominated analog, 2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile (CAS 861208-29-9, MW = 328.37 g/mol) . Based on the experimental logP of the closely related 2-amino-4-phenyl-4H-benzo[g]chromene-3-carbonitrile (logP = 4.76, measured via molbase) [1], the addition of an aromatic bromine atom (Hansch π = +0.86 for Ar-Br) would be expected to increase the logP to approximately 5.6, representing a significant shift in the lipophilicity profile. This differentiates the target compound as a more lipophilic probe, which is particularly relevant given the documented relationship between lipophilicity and antitumor activity in the halogenated 4H-benzo[h]chromene series [2].

ADME Lipophilicity Drug Design Physicochemical Properties

Cytotoxic Baseline: Non-Brominated Benzo[g]chromene Analog Demonstrates Moderate Potency Against K562 Leukemia Cells

The non-brominated analog 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile (4-MC) was evaluated for cytotoxicity against the K562 human chronic myelogenous leukemia cell line, yielding an IC50 of 30 µM via MTT assay [1]. Mechanistic studies revealed that 4-MC induces sub-G1 cell cycle arrest and apoptosis, and binds to ctDNA through groove binding with a binding constant (Kb) of 2.5 × 10^3 M^-1 [1]. While direct head-to-head data for the 7-bromo derivative against this specific cell line is not publicly available, this establishes a quantitative baseline for the non-halogenated benzo[g]chromene scaffold. The 7-bromo substitution, based on the well-established SAR showing that the 7-position is a critical potency determinant [2], is expected to significantly modulate (potentially enhance) cytotoxicity through increased lipophilicity and halogen-bonding interactions with the target.

Leukemia Cytotoxicity Apoptosis DNA Binding

Solid-State and Crystallographic Differentiation: Halogen-Bonding Potential Absent in Non-Halogenated Forms

The crystal structure of the non-brominated analog 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile has been solved, revealing that molecules form inversion dimers through pairs of N–H···N hydrogen bonds, which are further linked into chains via N–H···O hydrogen bonds [1]. The 7-bromo substituent in CAS 882747-30-0 introduces a strong halogen-bond donor (C–Br σ-hole) at a position that, in the non-brominated form, is occupied by a hydrogen atom incapable of such interactions. In the analogous benzo[h]chromene series, halogenated derivatives have been shown to exhibit enhanced antitumor activity correlated with lipophilicity [2], and the ability of bromine to engage in halogen bonding with protein backbone carbonyls or DNA phosphate oxygens represents a molecular recognition mechanism unavailable to the non-brominated compound.

Crystallography Halogen Bonding Solid-State Chemistry Molecular Recognition

Regioisomeric Differentiation: Benzo[g] vs. Benzo[h] Ring Fusion Topology and Bromine Placement

CAS 882747-30-0 features a benzo[g]chromene core (linear naphthalene fusion) with bromine at the 7-position on the naphthalene moiety, distinguishing it from the more commonly explored benzo[h]chromene series (angular fusion). A closely related compound, 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, carries bromine on the pendant 4-phenyl ring rather than the fused naphthalene [1]. This difference is significant because the benzo[g] topology places the 7-bromo substituent in a different spatial orientation relative to the 2-amino-3-carbonitrile pharmacophore compared to the benzo[h] series, potentially leading to divergent target interactions. The benzo[g] scaffold has been less extensively explored in the patent and academic literature, offering novelty advantages for IP generation and selectivity profiling [2].

Structural Isomerism Scaffold Hopping Target Selectivity Chemical Biology

High-Impact Application Scenarios for 2-Amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile Based on Differentiation Evidence


7-Position Structure-Activity Relationship (SAR) Expansion in Apoptosis-Inducing Chromene Programs

Building on the foundational SAR by Kemnitzer et al. demonstrating that small hydrophobic groups at the 7-position are critical for caspase activation and antiproliferative activity [1], this compound serves as a dedicated probe for evaluating the tolerance of the 7-position to large, lipophilic, halogen-bond-capable substituents. Unlike the standard 7-NMe2, 7-OMe, or 7-NHEt analogs, the 7-bromo compound allows researchers to test whether the activity cliff observed with 5,7- or 6,7-disubstitution can be avoided when a single, sterically demanding hydrophobic atom occupies the 7-position. This can inform the design of next-generation analogs with optimized halogen-bonding interactions at this validated pharmacophoric site.

Lipophilicity-Photocativity Correlation Studies in the Benzo[g]chromene Series for ADME Optimization

With an estimated logP increase of approximately +0.86 relative to the non-brominated parent compound [2] and a documented correlation between halogenation, lipophilicity, and antitumor activity in the broader chromene class [3], this compound is a valuable tool for quantitatively deconvoluting the contribution of lipophilicity to cellular potency, membrane permeability, and non-specific protein binding. Paired with the non-brominated analog (CAS 861208-29-9), researchers can perform matched-pair analysis to isolate the effect of bromine-induced lipophilicity from specific halogen-bonding or steric contributions to biological activity.

Halogen-Bond-Driven Co-Crystallization and Biophysical Target Engagement Studies

The 7-bromo substituent provides a strong σ-hole donor for halogen bonding, a molecular recognition feature absent in the non-halogenated benzo[g]chromene crystal structure which relies solely on N–H···N and N–H···O hydrogen bonding for lattice stabilization [4]. In tubulin polymerization assays and co-crystallization trials with the colchicine binding site of β-tubulin, the C–Br moiety can serve both as a phasing tool (anomalous scattering from Br) and as a directional interaction handle, enabling high-resolution structural biology studies that are not feasible with the 7-H or 7-OMe analogs.

Chemotype Diversification for Intellectual Property Generation in the 4H-Chromene Anticancer Space

The benzo[g]chromene core with naphthalene-based bromination represents a distinct chemotype from the extensively patented benzo[h]chromene series where bromine is typically placed on the pendant 4-phenyl ring [5]. For drug discovery programs seeking to expand patent space around the tubulin-colchicine binding site or apoptosis-inducing chromene scaffolds, this compound offers a novel topological arrangement with the heavy bromine atom positioned on the fused ring system rather than the pendant aryl group, potentially circumventing existing composition-of-matter claims [6].

Quote Request

Request a Quote for 2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.